N-methyl-t-butylsulfenamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

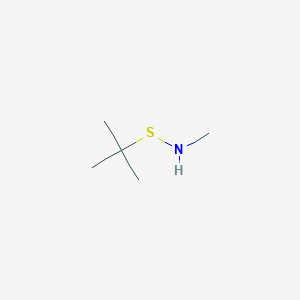

N-methyl-t-butylsulfenamide is a useful research compound. Its molecular formula is C5H13NS and its molecular weight is 119.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

N-methyl-t-butylsulfenamide is utilized in the development of pharmaceutical agents, particularly as a building block for the synthesis of biologically active molecules. Its sulfenamide structure allows it to participate in diverse chemical reactions, making it valuable in drug discovery.

- Anticancer Activity : Recent studies have demonstrated that derivatives of sulfenamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing a sulfonamide moiety have been shown to induce apoptosis in human cancer cells, which is critical for developing new anticancer therapies .

- Neuroprotective Effects : Research indicates that sulfenamides may have neuroprotective properties. In vivo studies suggest that this compound can enhance survival rates in animal models with brain tumors, potentially delaying tumor growth and improving overall health outcomes .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

- Synthesis of Heterocycles : The compound is used as a precursor for generating various nitrogen heterocycles, which are integral components of many natural products and pharmaceuticals. Its application in the synthesis of enantiopure nitrogen heterocycles has been extensively documented, highlighting its role in asymmetric synthesis .

- Formation of Sulfinimines : this compound can be converted into sulfinimines, which are versatile intermediates in organic synthesis. These intermediates facilitate the formation of complex molecules through nucleophilic addition reactions .

Chemical Reactions

The compound is also employed as a reagent in several key chemical reactions, enhancing reaction efficiency and selectivity.

- Palladium-Catalyzed Reactions : this compound acts as an ammonia surrogate in palladium-catalyzed amination reactions. This application allows for the efficient preparation of sensitive amine derivatives from aryl halides, showcasing its utility in synthetic organic chemistry .

- Selective Cleavage Reactions : The tert-butyl sulfinyl group present in this compound can be selectively cleaved under mild conditions, making it advantageous for multi-step syntheses where functional group compatibility is crucial .

Case Study 1: Antitumor Efficacy

In a study involving the administration of this compound to tumor-bearing rats, it was observed that this compound significantly reduced tumor volume compared to control groups. The treatment led to observable necrotic changes within the tumor tissue and improved survival rates by delaying tumor progression .

Case Study 2: Synthesis of Nitrogen Heterocycles

Research focused on the use of this compound for synthesizing nitrogen heterocycles has demonstrated its effectiveness in producing enantiopure compounds. This has implications not only for academic research but also for pharmaceutical applications where chirality is essential for drug efficacy .

Properties

Molecular Formula |

C5H13NS |

|---|---|

Molecular Weight |

119.23 g/mol |

IUPAC Name |

N-tert-butylsulfanylmethanamine |

InChI |

InChI=1S/C5H13NS/c1-5(2,3)7-6-4/h6H,1-4H3 |

InChI Key |

MKVZGPCDUCJUAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SNC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.